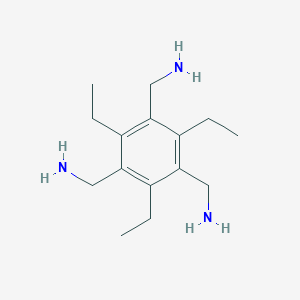

Glycine-13C2,15N

概要

説明

Labeled analogue of Glycine, a non-essential amino acid for human development. Glycine is an inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors.

科学的研究の応用

Plant Nitrogen Uptake

- Glycine-13C2,15N is used to study plant uptake of nitrogen. In an investigation involving four plant species common in Northern Europe, it was found that a significant portion of glycine-derived nitrogen was taken up as an intact amino acid, suggesting that plants can absorb glycine directly from the soil. This research demonstrates the importance of glycine as a nitrogen source for plants, challenging the traditional view that plants rely solely on nitrate and ammonium for nitrogen (Näsholm, Huss-Danell, & Högberg, 2000).

Human Protein Metabolism

- This compound is also utilized in human metabolic studies. For instance, research on glycine nitrogen metabolism in humans used [15N]glycine to trace the transfer of nitrogen from glycine to other plasma amino acids and urea. This study helped in understanding the rapid interconversion of glycine and serine in humans and the incorporation of glycine-derived nitrogen into the human protein synthesis pathway (Matthews, Conway, Young, & Bier, 1981).

Plant-Microbe Nitrogen Competition

- The tracer is used to explore plant-microbe competition for soil amino acids. A study using 15N,13C-[2]-glycine found that environmental disturbances like freeze-thaw and dry-rewet events did not provide increased amino acid uptake opportunities for an alpine sedge. Instead, this research highlighted the plant's competitive ability for amino acid nitrogen under non-stressed conditions (Lipson & Monson, 1998).

Ecosystem Nitrogen Dynamics

- This compound aids in understanding ecosystem nitrogen dynamics. A study across various forest types used this tracer to quantify plant uptake of organic and inorganic nitrogen, revealing that free amino acids, including glycine, are an important nitrogen source for plants in these environments. The research also showed that the relative uptake of organic nitrogen varied with the type of mycorrhizal association present in different forests (McFarland et al., 2010).

Biochemical Research

- In biochemical research, this compound is crucial for studying specific reactions and pathways. For example, it was used to understand the fate of the amino acid in glucose-glycine melanoidins, shedding light on the incorporation and degradation of glycine in these compounds (Fang & Schmidt-Rohr, 2009).

作用機序

Safety and Hazards

将来の方向性

The use of Glycine-13C2,15N and other stable isotope-labeled compounds is expected to continue to grow in various fields, including proteomics and metabolic studies. The ability to trace the turnover of proteins and study protein structure and dynamics provides valuable insights into biological processes and disease states .

生化学分析

Biochemical Properties

Glycine-13C2,15N plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins, where it interacts with ribosomes and transfer RNA (tRNA) during translation. Additionally, this compound is a precursor for the synthesis of important biomolecules such as purines, porphyrins, and creatine. It also participates in the detoxification process by conjugating with benzoic acid to form hippuric acid. The interactions of this compound with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase are essential for its role in the glycine cleavage system and the conversion of serine to glycine, respectively .

Cellular Effects

This compound influences various cellular processes. It acts as an inhibitory neurotransmitter in the central nervous system, where it binds to glycine receptors and modulates neuronal excitability. In addition, this compound affects cell signaling pathways by interacting with N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. The compound also plays a role in cellular metabolism by participating in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to glycine receptors in the central nervous system, leading to the opening of chloride channels and hyperpolarization of neurons. This inhibitory effect reduces neuronal excitability and prevents excessive firing of neurons. This compound also acts as a co-agonist at NMDA receptors, where it enhances the binding of glutamate and facilitates calcium influx, which is crucial for synaptic plasticity and long-term potentiation. Additionally, this compound is involved in the regulation of gene expression by serving as a methyl donor in the synthesis of S-adenosylmethionine, a key methylating agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and moisture. Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of protein turnover and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance cognitive function by modulating NMDA receptor activity. At high doses, this compound may exhibit toxic effects, such as neurotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the glycine cleavage system, where it is converted to carbon dioxide, ammonia, and a methylene group that is transferred to tetrahydrofolate. This pathway is crucial for the regulation of glycine levels and the synthesis of serine. This compound is also a substrate for the synthesis of glutathione, creatine, and heme. The compound interacts with enzymes such as glycine N-acyltransferase and glycine oxidase, which are involved in its metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via specific amino acid transporters, such as the glycine transporter 1 (GlyT1) and glycine transporter 2 (GlyT2). These transporters facilitate the movement of this compound across cell membranes and ensure its availability for biochemical reactions. The compound can also bind to plasma proteins, which may influence its distribution and accumulation in different tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, it participates in protein synthesis and metabolic reactions. In mitochondria, this compound is involved in the glycine cleavage system and the synthesis of heme. In the nucleus, the compound can influence gene expression by serving as a methyl donor for DNA and histone methylation. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

特性

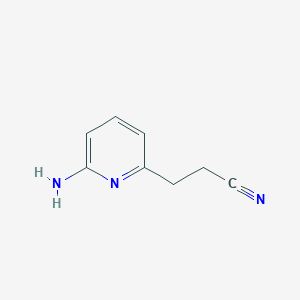

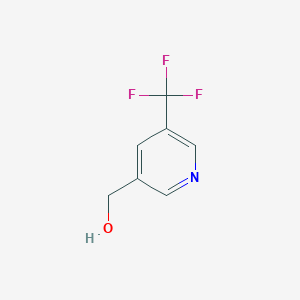

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583952 | |

| Record name | (~13~C_2_,~15~N)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211057-02-2 | |

| Record name | (~13~C_2_,~15~N)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Glycine-13C2,15N a valuable tool for studying glyphosate degradation in soil?

A1: this compound is a stable isotope-labeled form of glycine, a naturally occurring amino acid. Its use as a tracer allows researchers to track its fate in the environment with high sensitivity. This is particularly relevant to glyphosate research because glycine is a key intermediate in one of the known biodegradation pathways of glyphosate. [] By introducing this compound into soil and monitoring its mineralization (conversion to carbon dioxide), researchers can gain insights into the activity and significance of the sarcosine/glycine pathway for glyphosate degradation. []

Q2: What did the research using this compound reveal about the sarcosine/glycine pathway in glyphosate degradation?

A2: The research showed that this compound mineralized rapidly in the soil, much faster than the labeled glyphosate or its primary degradation product, aminomethylphosphonic acid (AMPA). [] This rapid mineralization suggests that the sarcosine/glycine pathway is an active route for glyphosate degradation in the tested soil. Additionally, the research found that this pathway primarily led to the formation of harmless biogenic non-extractable residues (NERs), indicating a lower risk of persistent environmental contamination compared to the pathway leading to AMPA. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)